molecular formula C8H11BrN4O2S B7143713 1-(5-Bromopyrimidin-4-yl)pyrrolidine-3-sulfonamide

1-(5-Bromopyrimidin-4-yl)pyrrolidine-3-sulfonamide

Cat. No.: B7143713
M. Wt: 307.17 g/mol
InChI Key: VWRZPENAOJOWLN-UHFFFAOYSA-N
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Description

1-(5-Bromopyrimidin-4-yl)pyrrolidine-3-sulfonamide is a compound that features a pyrrolidine ring, a bromopyrimidine moiety, and a sulfonamide group.

Chemical Reactions Analysis

1-(5-Bromopyrimidin-4-yl)pyrrolidine-3-sulfonamide can undergo various chemical reactions, including:

Common reagents used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and various nucleophiles (e.g., amines, thiols). The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(5-Bromopyrimidin-4-yl)pyrrolidine-3-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(5-Bromopyrimidin-4-yl)pyrrolidine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyrimidine moiety may bind to the active site of an enzyme, inhibiting its activity, while the sulfonamide group can enhance binding affinity and specificity. The pyrrolidine ring contributes to the compound’s overall three-dimensional structure, influencing its biological activity .

Comparison with Similar Compounds

1-(5-Bromopyrimidin-4-yl)pyrrolidine-3-sulfonamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Properties

IUPAC Name

1-(5-bromopyrimidin-4-yl)pyrrolidine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrN4O2S/c9-7-3-11-5-12-8(7)13-2-1-6(4-13)16(10,14)15/h3,5-6H,1-2,4H2,(H2,10,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWRZPENAOJOWLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1S(=O)(=O)N)C2=NC=NC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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